molecular formula C10H10BrNO B1447208 (5-Bromo-7-methyl-1H-indol-2-yl)methanol CAS No. 1429901-33-6

(5-Bromo-7-methyl-1H-indol-2-yl)methanol

Cat. No. B1447208
M. Wt: 240.1 g/mol
InChI Key: MZOLNDHAWVEZKE-UHFFFAOYSA-N
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Description

(5-Bromo-7-methyl-1H-indol-2-yl)methanol, also known as 5-Bromo-7-methylindole-2-methanol, is a synthetic compound that belongs to the class of heterocyclic compounds, which are characterized by the presence of a ring structure containing more than one type of atom. This particular compound has been studied for its potential applications in a variety of scientific research areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, as well as its potential future directions.

Scientific Research Applications

Asymmetric Induction in Chemical Synthesis

  • The study by Tsirk, Gronowitz, & Hörnfeldt (1998) explores the use of related brominated indole compounds in asymmetric induction during chemical synthesis. They focus on the formation of diastereomers using L-prolinol, demonstrating the potential of such compounds in stereoselective chemical reactions (Tsirk, Gronowitz, & Hörnfeldt, 1998).

Exploration in Marine Natural Products

  • Research by Segraves & Crews (2005) investigates brominated tryptophan derivatives from marine sponges, highlighting the discovery of new compounds with potential biological activities. This research underscores the importance of such compounds in marine natural product chemistry (Segraves & Crews, 2005).

Photo-oxygenation Studies

  • Kametani, Ohsawa, Ihara, & Fukumoto (1978) conducted a study on the photo-oxygenation of similar compounds, which is essential for understanding the chemical behavior and reactivity of brominated indoles under certain conditions (Kametani et al., 1978).

Ring-methylation Techniques

  • Kishida et al. (2010) discuss ring-methylation of indoles using supercritical methanol, a process that can be pivotal for modifying compounds like (5-Bromo-7-methyl-1H-indol-2-yl)methanol for specific applications (Kishida et al., 2010).

Application in Antimicrobial and Antiinflammatory Activities

  • Narayana et al. (2009) explore the synthesis and potential antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from compounds structurally similar to (5-Bromo-7-methyl-1H-indol-2-yl)methanol (Narayana et al., 2009).

properties

IUPAC Name

(5-bromo-7-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOLNDHAWVEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-7-methyl-1H-indol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
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